molecular formula C7H7Br B042689 Benzyl bromide CAS No. 100-39-0

Benzyl bromide

Cat. No.: B042689
CAS No.: 100-39-0
M. Wt: 171.03 g/mol
InChI Key: AGEZXYOZHKGVCM-UHFFFAOYSA-N
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Description

Benzyl bromide, also known as bromomethylbenzene, is an organic compound with the chemical formula C₆H₅CH₂Br. It consists of a benzene ring substituted with a bromomethyl group. This compound is a colorless liquid with a sharp and pungent odor, known for its lachrymatory properties, meaning it can cause tearing and irritation to the eyes and mucous membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl bromide can be synthesized through the bromination of toluene. This process typically involves the use of bromine (Br₂) and a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction proceeds via a free radical mechanism, where the bromine radicals attack the benzylic hydrogen atoms of toluene, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method is preferred due to its high yield and selectivity. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: Benzyl bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution reactions (Sₙ2 mechanism) with nucleophiles such as sodium azide (NaN₃), potassium cyanide (KCN), and sodium hydroxide (NaOH).

    Oxidation: this compound can be oxidized to benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form toluene.

Major Products: The major products formed from these reactions include benzyl azide, benzyl alcohol, benzaldehyde, and toluene .

Scientific Research Applications

Organic Synthesis

Benzyl bromide is widely employed in organic synthesis as an electrophile for introducing benzyl groups into various compounds. Its reactivity allows it to engage in nucleophilic substitution reactions, which are fundamental in constructing complex organic molecules.

Benzylation Reactions

This compound is often used when benzyl chloride is insufficiently reactive. It facilitates the formation of benzyl ethers and esters through reactions with alcohols and carboxylic acids, respectively. This application is particularly useful in protecting groups during multi-step synthesis processes.

Synthesis of Functionalized Compounds

Recent studies have demonstrated the utility of this compound in the synthesis of fluorinated benzyl derivatives via photoinduced atom transfer radical addition (ATRA) reactions. This method has shown high efficiency and compatibility with various functional groups, making it a valuable tool for generating complex molecules from simpler precursors . The derived fluorinated benzyl bromides serve as key intermediates for further transformations, showcasing their importance in synthetic organic chemistry.

Medicinal Chemistry

This compound plays a crucial role in drug discovery and development. It serves as a building block for synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

Anticancer Research

In medicinal chemistry, this compound has been utilized in the design and synthesis of anticancer agents. For instance, it has been involved in reactions that lead to the formation of compounds with potential anticancer activity . The incorporation of benzyl groups can enhance the biological activity and selectivity of these compounds.

Drug Development

The compound's ability to participate in cross-coupling reactions promoted by transition metals further extends its application in developing new drug candidates . Such reactions allow for the construction of complex molecular architectures that are often required in modern medicinal chemistry.

Analytical Applications

This compound is also employed in analytical chemistry, particularly as a derivatizing agent.

Derivatization Techniques

In analytical methods such as gas chromatography (GC) and liquid chromatography (LC), this compound can be used to derivatize various analytes, enhancing their detectability and separation efficiency . For example, it has been successfully applied in the derivatization of pesticides for environmental monitoring .

Tables

Application AreaSpecific Use CaseReference
Organic SynthesisBenzylation reactions for ethers/esters
Medicinal ChemistrySynthesis of anticancer agents
Analytical ChemistryDerivatization for pesticide analysis

Mechanism of Action

The primary mechanism by which benzyl bromide exerts its effects is through nucleophilic substitution reactions. The bromomethyl group is highly reactive, making this compound an effective alkylating agent. In biological systems, it can modify nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Benzyl bromide is often compared with other benzyl halides, such as benzyl chloride, benzyl fluoride, and benzyl iodide:

This compound’s unique combination of reactivity and stability makes it a valuable reagent in organic synthesis and industrial applications.

Biological Activity

Benzyl bromide, a simple aromatic compound with the formula C6_6H5_5CH2_2Br, is primarily recognized for its applications in organic synthesis. However, its biological activities have garnered attention in recent research, particularly in antimicrobial properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal effects, mechanisms of action, and relevant case studies.

Antibacterial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antibacterial activity against various pathogenic bacteria. A study evaluated the efficacy of several this compound derivatives against eleven clinical strains of Gram-positive and Gram-negative bacteria using disk diffusion and microbroth dilution methods.

Results Overview

  • Gram-Positive Bacteria : this compound derivatives showed high activity against:
    • Staphylococcus aureus (S. aureus)
    • Streptococcus pyogenes (S. pyogenes)
    • Enterococcus faecalis (E. faecalis)
    The inhibition zones ranged from 10 to 17 mm for these strains.
  • Gram-Negative Bacteria : Moderate activity was observed against:
    • Escherichia coli (E. coli)
    • Klebsiella pneumoniae (K. pneumoniae)
    • Salmonella typhi (S. typhi)
    The inhibition zone for E. coli was noted at around 7 mm .

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound derivatives were determined as follows:

CompoundTarget BacteriaMIC (mg/mL)
1aS. aureus1
S. pyogenes2
E. faecalis2
K. pneumoniae2
S. typhi2
1cS. pyogenes0.5
E. faecalis2
S. aureus4

These findings suggest that this compound derivatives could serve as promising candidates for developing new antibacterial agents, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown notable antifungal activity against various fungal strains, including Candida albicans and Candida krusei. The study indicated that the derivatives effectively inhibited the growth of these fungi, with MIC values comparable to those seen in antibacterial tests .

The mechanisms underlying the antimicrobial activity of this compound are not fully elucidated; however, it is hypothesized that its ability to disrupt cellular membranes and interfere with metabolic processes plays a crucial role in its efficacy against both bacterial and fungal cells.

Case Studies

  • Antibacterial Efficacy : A study highlighted the synthesis of novel this compound derivatives that exhibited enhanced antibacterial properties compared to traditional antibiotics. The derivatives displayed a broad spectrum of activity against resistant strains, indicating their potential utility in treating infections caused by multi-drug resistant organisms .
  • Antifungal Applications : Another research effort focused on the antifungal properties of this compound derivatives in clinical settings, demonstrating their effectiveness in inhibiting pathogenic fungi responsible for opportunistic infections in immunocompromised patients .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzyl bromide in laboratory settings?

this compound is typically synthesized via two methods:

  • Bromination of toluene : Toluene reacts with bromine under controlled conditions. In one protocol, 50 g of toluene is mixed with 75 g of anhydrous bromine with vigorous stirring until the solution transitions from reddish-brown to colorless. The product is isolated via fractional distillation (190–205°C) and further purified using a Vigreux column .
  • Reaction with carbon tetrachloride : Toluene is dissolved in anhydrous CCl₄, followed by slow addition of bromine under irradiation with a 500 W lamp. The reaction produces HBr gas, which is neutralized. The crude product is washed with ice-cold water, dried, and distilled under vacuum to yield ~70% this compound . Table 1: Comparison of Synthesis Methods
MethodYieldKey Conditions
Bromination of tolueneHighVigorous stirring, distillation
CCl₄-mediated reaction~70%Light irradiation, vacuum distillation

Q. What precautions are necessary when handling this compound in laboratory environments?

  • Safety measures : Use fume hoods, wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin/eye contact, as it causes severe irritation and potential chemical burns .
  • Incompatibilities : Store away from bases, alcohols, amines, and oxidizing agents. Corrodes steel and zinc, releasing flammable hydrogen gas .
  • Decomposition : Prolonged storage or exposure to moisture generates HBr gas, which requires neutralization with alkaline solutions (e.g., 5% NaOH) .

Q. How does this compound function as a benzylating agent in organic synthesis?

this compound acts as an electrophile in SN2 reactions, transferring the benzyl group (–CH₂C₆H₅) to nucleophiles (e.g., alcohols, amines). For example, in the protection of hydroxyl groups, NaH is used to deprotonate alcohols, enabling benzylation at room temperature (e.g., 4-bromophenethyl alcohol + this compound → benzyl ether in THF) .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in this compound reaction mechanisms?

Kinetic models guide experimental data interpretation by identifying mismatches between predicted and observed outcomes. For instance, in methanol, discrepancies in this compound concentration profiles during O-alkylation led to the discovery of competing pathways (e.g., proton exchange reactions and double C-alkylation). Adjusting rate constants for solvent polarity and temperature improves model accuracy and informs scalable reactor designs .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Light and moisture : Degrades into HBr and benzyl alcohol; store in amber glass under inert gas (N₂/Ar) .
  • Temperature : Thermal decomposition above 100°C releases toxic fumes (CO, CO₂, HBr). Refrigeration (2–8°C) is recommended for long-term storage . Table 2: Decomposition Products
ConditionProductsHazard
Moisture exposureHBr, benzyl alcoholCorrosive, flammable
High temperatureCO, CO₂, HBrToxic fumes

Q. How can researchers mitigate side reactions in this compound-mediated alkylation?

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize nucleophilic interference compared to protic solvents like methanol .
  • Catalyst optimization : Phase-transfer catalysts (e.g., sila-17-crown-6) enhance reaction rates and selectivity in SN2 substitutions (e.g., 100% yield for benzyl chloride → benzyl cyanide in 16 hours) .

Q. What analytical techniques are critical for characterizing this compound reaction intermediates?

  • GC-MS : Identifies volatile byproducts (e.g., benzyl ethers, HBr).
  • NMR spectroscopy : Tracks benzyl group transfer via shifts in aromatic (7.2–7.4 ppm) and methylene (4.5–4.8 ppm) proton signals .
  • Titration : Quantifies residual HBr using 0.1 M NaOH and phenolphthalein .

Q. Methodological Challenges and Solutions

Q. How can researchers resolve contradictions between kinetic models and experimental data in this compound reactions?

Re-evaluate assumptions in reaction networks (e.g., unaccounted side reactions). For example, discrepancies in methanol-mediated alkylation were resolved by incorporating proton exchange equilibria and solvent-specific rate constants .

Q. What strategies improve yield in this compound-based multi-step syntheses?

  • Purification : Remove residual this compound via repeated recrystallization or silica gel chromatography to avoid contamination of final products .
  • Stoichiometric control : Use 1.2 equivalents of this compound to ensure complete benzylation of sterically hindered substrates .

Q. How does solvent polarity affect the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., THF, acetonitrile) stabilize transition states, accelerating SN2 reactions. In contrast, protic solvents (e.g., methanol) slow kinetics due to hydrogen bonding with nucleophiles .

Properties

IUPAC Name

bromomethylbenzene
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InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

AGEZXYOZHKGVCM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CBr
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID8024658
Record name alpha-Bromotoluene
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Molecular Weight

171.03 g/mol
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Physical Description

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C
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Flash Point

188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c.
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Solubility

Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction
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Density

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438
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Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133
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Impurities

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants).
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Color/Form

Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid

CAS No.

100-39-0
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Melting Point

27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C
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Synthesis routes and methods I

Procedure details

4.65 g (10 mM) of compound 1a were treated, while stirring, with 40 ml of 2 N HBr in glacial acetic acid for 45 min. at 20° in the absence of moisture. The amino acid derivative dissolved with CO2 evolution. The reaction solution was added dropwise with vigorous stirring to 250 ml of absolute ether which resulted in the precipitation of 2HBr.H-Arg-pNA. The ethereal phase was sucked off, whereupon the solid phase was washed 4 times with portions of 100 ml of abs. ether in order to substantially remove benzyl bromide which had formed as a by-product as well as excess HBr and AcOH. The residue was dissolved in 50 ml of MeOH, the pH was adjusted to 4.5 by the addition of Et3N, and the solution was concentrated to dryness in vacuo at 30°. The resulting product was dissolved in 75 ml of MeOH and passed through a column of "Sephadex" LH-20 (cross-linked dextran gel) equilibrated with MeOH. From a fraction of the eluate there were obtained 4.18 g (91.6% of the theory) of amorphous compound 1b which was homogeneous in the SS as shown by TLC. Elementary analysis and calculation from the empirical formula C12H20N6O3Br2 gave the following values: C=31.15% (31.60%), H=4.35% (4.42%), N=18.84% (18.43%) and Br=34.81% (35.03%).
[Compound]
Name
compound 1a
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-2-hydroxybenzamide (0.608 g, 3.54 mmol) in acetonitrile (50 ml) was added dried K2CO3 (1.71 g, 12.40 mmol) followed by benzyl bromide (0.63 ml, 5.32 mmol) and the resulting reaction mixture was refluxed at 80° C. for 16 h. After the completion of the reaction (TLC monitoring), water was added followed by extraction with EtOAc (3×100 ml). The combined organics was dried over anhydrous Na2SO4, filtered and concentrated. The residue was washed repeatedly with hexane to get rid of the excess of benzyl bromide resulting the desired product (0.75 g, 81%).
Quantity
0.608 g
Type
reactant
Reaction Step One
Name
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

Dissolved in a 25% hydrogen bromide solution of acetic acid was 0.2 g of the 2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde obtained in Referential Example 20. The resulting mixture was stirred at room temperature for 1 hour. Hydrogen bromide, acetic acid and resulting benzyl bromide were distilled off under reduced pressure. After neutralizing the residue with a saturated aqueous solution of sodium carbonate, the mixture was extracted with chloroform and the chloroform layer was dried with anhydrous magnesium sulfate. Chloroform was distilled off under reduced pressure to obtain 0.13 g of light yellowish crystals (yield: 95%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

(bbb) In an analogous manner to that described in Example 44(e), by alkylating tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate [Example 46(b)] with 2-(4-chloro-butoxy)-tetrahydro-2H-pyran there was obtained a mixture of tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate, alkylation of which with 2-bromomethyl-naphthalene analogously to Example 1 10(g) gave a mixture of (3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate. Cleavage of the THP group with hydrogen chloride in methanol analogously to Example 53(c) yielded tert-butyl (3RS,4RS)-4-[4-(4-hydroxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine1-carboxylate, alkylation of which with benzyl bromide analogously to Example 1(g) gave tert-butyl (3RS,4RS)-4-[4-(4-benzyloxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless oil; MS: 613 (M+NH4)+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl bromide
Reactant of Route 2
Reactant of Route 2
Benzyl bromide
Reactant of Route 3
Reactant of Route 3
Benzyl bromide
Reactant of Route 4
Reactant of Route 4
Benzyl bromide
Reactant of Route 5
Reactant of Route 5
Benzyl bromide
Reactant of Route 6
Reactant of Route 6
Benzyl bromide

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